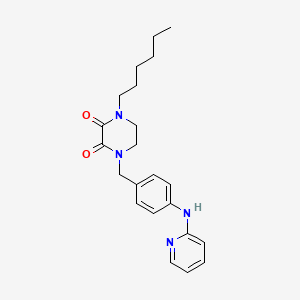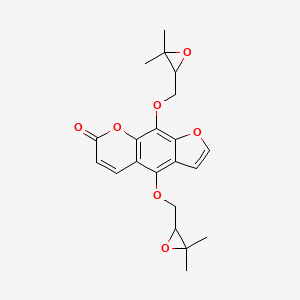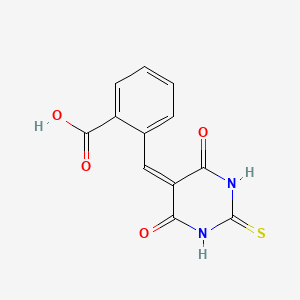
o-Toluic acid, alpha-(tetrahydro-4,6-dioxo-2-thioxo-5(2H)pyrimidinylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Toluic acid, alpha-(tetrahydro-4,6-dioxo-2-thioxo-5(2H)pyrimidinylidene)- is a complex organic compound with significant importance in various scientific fields. This compound is an aromatic carboxylic acid derivative, known for its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of o-Toluic acid, alpha-(tetrahydro-4,6-dioxo-2-thioxo-5(2H)pyrimidinylidene)- typically involves the oxidation of o-xylene with nitric acid . This process yields o-Toluic acid, which can then be further modified to introduce the alpha-(tetrahydro-4,6-dioxo-2-thioxo-5(2H)pyrimidinylidene) group through a series of complex organic reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes, utilizing catalysts to enhance the reaction efficiency and yield. The specific conditions, such as temperature, pressure, and reaction time, are optimized to ensure the highest purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
o-Toluic acid, alpha-(tetrahydro-4,6-dioxo-2-thioxo-5(2H)pyrimidinylidene)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the methyl group to a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced to the aromatic ring under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation, hydrogen gas for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
Aplicaciones Científicas De Investigación
o-Toluic acid, alpha-(tetrahydro-4,6-dioxo-2-thioxo-5(2H)pyrimidinylidene)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of pesticides and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of o-Toluic acid, alpha-(tetrahydro-4,6-dioxo-2-thioxo-5(2H)pyrimidinylidene)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical and physiological changes, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
p-Toluic acid: An isomer of o-Toluic acid with similar properties but different structural arrangement.
m-Toluic acid: Another isomer with distinct chemical behavior.
Benzoic acid: A simpler aromatic carboxylic acid with comparable reactivity.
Uniqueness
What sets o-Toluic acid, alpha-(tetrahydro-4,6-dioxo-2-thioxo-5(2H)pyrimidinylidene)- apart is its unique structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields.
Propiedades
Número CAS |
73909-20-3 |
|---|---|
Fórmula molecular |
C12H8N2O4S |
Peso molecular |
276.27 g/mol |
Nombre IUPAC |
2-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]benzoic acid |
InChI |
InChI=1S/C12H8N2O4S/c15-9-8(10(16)14-12(19)13-9)5-6-3-1-2-4-7(6)11(17)18/h1-5H,(H,17,18)(H2,13,14,15,16,19) |
Clave InChI |
WHZCXTOAZVYXJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=C2C(=O)NC(=S)NC2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,8-Dimethoxy-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B14451996.png)
![4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14451997.png)
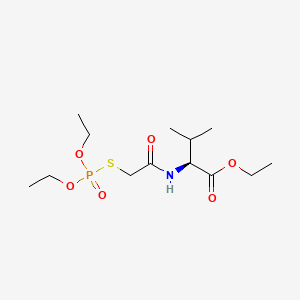

![1-[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]-4-methylpiperazine](/img/structure/B14452013.png)

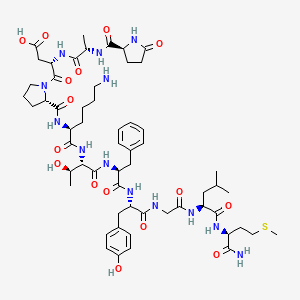
![2-(N-ethyl-2,4,6-trimethylanilino)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B14452034.png)

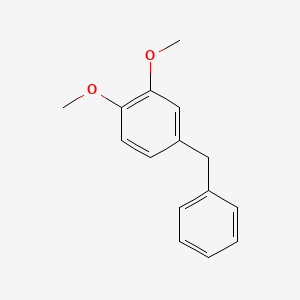
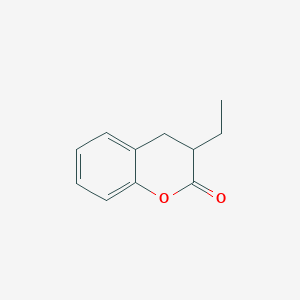
![N-{2-[5-Acetyl-3,4-bis(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]ethyl}acetamide](/img/structure/B14452066.png)
